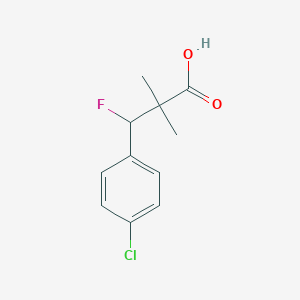
1-Chloro-2,2,3,4-tetramethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,2,3,4-tetramethylhexane is an organic compound with the molecular formula C10H21Cl It is a chlorinated alkane, characterized by the presence of a chlorine atom attached to a carbon chain that includes multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2,2,3,4-tetramethylhexane can be synthesized through several methods. One common approach involves the chlorination of 2,2,3,4-tetramethylhexane. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2,2,3,4-tetramethylhexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: Although less common, the compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Products include various alkyl derivatives depending on the nucleophile used.
Elimination: The major products are alkenes, such as 2,2,3,4-tetramethylhex-1-ene.
Oxidation: Oxidation can lead to the formation of alcohols, ketones, or carboxylic acids.
Scientific Research Applications
1-Chloro-2,2,3,4-tetramethylhexane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of chlorinated alkanes with biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Chloro-2,2,3,4-tetramethylhexane involves its interaction with nucleophiles, leading to substitution or elimination reactions. The chlorine atom, being electronegative, creates a partial positive charge on the adjacent carbon atom, making it susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce different functional groups into the molecule.
Comparison with Similar Compounds
Similar Compounds
2,2,3,4-Tetramethylhexane: Lacks the chlorine atom, making it less reactive in substitution reactions.
1-Chloro-2,2,4,4-tetramethylhexane: Similar structure but with different positioning of methyl groups, leading to different reactivity and physical properties.
2,2,4,4-Tetramethylhexane: Another isomer with distinct chemical behavior due to the absence of the chlorine atom.
Properties
Molecular Formula |
C10H21Cl |
|---|---|
Molecular Weight |
176.72 g/mol |
IUPAC Name |
1-chloro-2,2,3,4-tetramethylhexane |
InChI |
InChI=1S/C10H21Cl/c1-6-8(2)9(3)10(4,5)7-11/h8-9H,6-7H2,1-5H3 |
InChI Key |
WUACVOGSMLCWBX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)C(C)(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


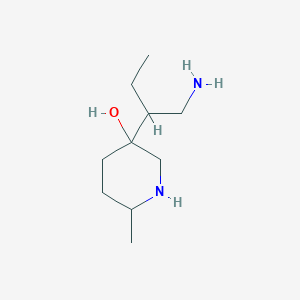
![2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile](/img/structure/B13175671.png)
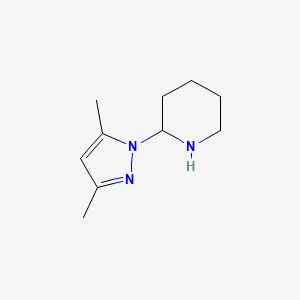
![(2E)-3-[3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]acrylic acid](/img/structure/B13175684.png)
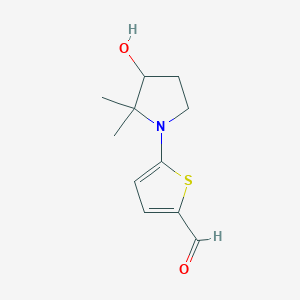

![3-[1-(2-Bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13175688.png)
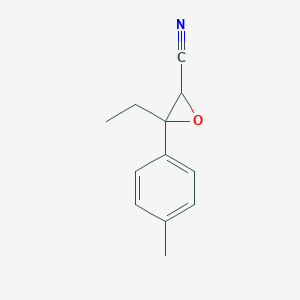
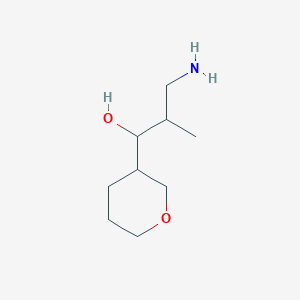
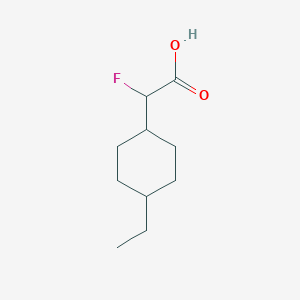
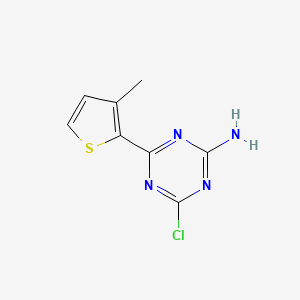
![4-[2-(2-Aminoethoxy)ethoxy]-6-methyl-2H-pyran-2-one](/img/structure/B13175719.png)
